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Introduction

The discovery of tubocurarine chloride marks a pivotal moment in the history of
pharmacology and medicine, transforming the landscape of anesthesia and surgery. This
potent neuromuscular blocking agent, derived from the South American arrow poison known as
curare, paved the way for modern surgical procedures by enabling controlled muscle
relaxation. This in-depth guide provides a technical and historical account of the journey of
tubocurarine chloride from a mysterious jungle toxin to a purified, life-saving pharmaceutical.
It details the key experiments, the brilliant minds behind them, and the scientific rigor that
unraveled its mechanism of action.

Historical Timeline: From Poisoned Darts to a
Purified Drug

The story of tubocurarine is one of incremental discovery, spanning centuries of exploration,
observation, and meticulous scientific investigation.
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Year(s) Key Individual(s) Contribution

First documented encounters

with "curare,” the arrow poison
16th Century European Explorers o

used by indigenous South

American tribes.[1]

Conducted early experiments
demonstrating that curare-
poisoned animals could be

1811-1814 Sir Benjamin Brodie kept alive with artificial
respiration, suggesting the
poison did not directly stop the
heart.[2]

Through a series of elegant
experiments on frogs, Bernard
pinpointed the site of curare's
action to the neuromuscular
junction, demonstrating that it
1844-1857 Claude Bernard
blocked nerve impulses to the
muscles without affecting the
nerve's ability to conduct or the

muscle's ability to contract.[3]

[4]

A chemist at the National

Institute for Medical Research

in London, King was the first to

) isolate a pure, crystalline form

1935 Harold King i )

of the active alkaloid from a

museum sample of curare,

which he named d-

tubocurarine.[5][6][7]

1938 Richard Gill Led an expedition to the
Amazon rainforest to collect a
large quantity of authentic
curare and document its

preparation by indigenous
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people. This provided the raw
material for further research

and commercial production.

Anesthesiologists in Montreal,
Canada, who were the first to
successfully use a
1942 Harold R. Griffith & G. Enid standardized preparation of
Johnson curare (Intocostrin) to produce
muscle relaxation during
surgery, revolutionizing the

practice of anesthesia.[1]

At the Squibb Institute for
Medical Research, they
isolated crystalline d-
) ) tubocurarine from
O. Wintersteiner & J.D.
1943 Chondrodendron tomentosum,

Dutcher o -~
the plant species identified as
a primary source of curare,

confirming its botanical origin.

[8]

Key Experiments in the Discovery of Tubocurarine

The journey to understanding and purifying tubocurarine was marked by several
groundbreaking experiments that laid the foundation for its clinical use.

Claude Bernard's Frog Experiments (c. 1844-1857)

Claude Bernard's meticulous experiments on frogs were instrumental in elucidating the
physiological action of curare. His work is a classic example of early experimental
pharmacology.

Experimental Protocol:

« Animal Model: Frogs were used due to their resilience and the accessibility of their
neuromuscular preparations.
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e Procedure:

o Aligature was tied around the abdomen of a frog, excluding the sciatic nerve on one side.
This procedure isolated the corresponding hindlimb from the systemic circulation while
maintaining its nerve supply.

o Curare was then injected into the frog's dorsal lymph sac.
o The frog's voluntary movements were observed.

o The sciatic nerves on both the ligated (unexposed to curare) and unligated (exposed to
curare) sides were stimulated with an electrical current.

o The muscles on both sides were also directly stimulated with an electrical current.

e Observations:

[e]

Voluntary movement ceased in the parts of the body exposed to curare.

o

Stimulation of the sciatic nerve on the unligated side produced no muscle contraction.

[¢]

Stimulation of the sciatic nerve on the ligated side resulted in a normal muscle contraction
in the protected limb.

Direct electrical stimulation of the muscles on both sides caused them to contract.

[¢]

o Conclusion: Bernard concluded that curare did not affect the nerve's ability to conduct an
impulse, nor the muscle's inherent contractility. Instead, it acted at the junction between the
nerve and the muscle, blocking the transmission of the nerve's signal to the muscle.[3][4]
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Workflow of Claude Bernard'’s frog experiment.

Harold King's Isolation of d-Tubocurarine (1935)

Harold King's work represents a landmark in alkaloid chemistry, as he was the first to isolate
the pure, crystalline active principle of curare.

Experimental Protocol:
o Starting Material: A museum specimen of "tube curare" (curare stored in bamboo tubes).

o Extraction: The crude curare was subjected to a series of extractions with different solvents
to separate the various components.

 Purification: The extracts were further purified using techniques such as precipitation and
recrystallization. King's meticulous work involved the separation of the quaternary
ammonium salts, which he suspected were the active components.
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» Crystallization: Through careful manipulation of solvent conditions and pH, King was able to
induce the formation of crystals of the pure alkaloid.

o Characterization: The crystalline compound was then subjected to chemical analysis to
determine its elemental composition and molecular properties. He named the isolated
compound d-tubocurarine.[6]

Wintersteiner and Dutcher's Isolation from
Chondrodendron tomentosum (1943)

This work confirmed the botanical source of d-tubocurarine and provided a more reliable
source for its production.

Experimental Protocol:

o Starting Material: Bark of the vine Chondrodendron tomentosum, obtained from Richard
Gill's expedition.

o Extraction: The dried and ground bark was extracted with acidified water to solubilize the
alkaloids.

e Purification:

o The aqueous extract was made alkaline to precipitate the tertiary alkaloids, which were
then removed by filtration.

o The remaining aqueous solution, containing the quaternary alkaloids (including d-
tubocurarine), was then treated with Reinecke salt to precipitate the alkaloids as
reineckates.

o The reineckate salts were decomposed, and the liberated alkaloids were further purified.

o Crystallization: Crystalline d-tubocurarine was obtained through a series of recrystallizations
from different solvent systems. The identity of the isolated compound was confirmed by
comparison with the d-tubocurarine isolated by Harold King.[8]
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Generalized workflow for the isolation of d-tubocurarine.

Quantitative Data from Early Studies

Quantitative data from the very earliest discovery experiments are scarce in the modern sense.
However, early bioassays were crucial for standardizing the potency of curare preparations.

The Rabbit "Head-Drop" Assay

This was a common in vivo bioassay used to determine the potency of curare preparations
before the availability of more sophisticated analytical techniques.

Methodology:

» A solution of the curare preparation was infused intravenously into a rabbit at a constant rate.
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e The endpoint was the point at which the rabbit's neck muscles relaxed to the extent that it
could no longer hold its head up.

e The amount of the preparation required to produce this "head-drop" was used as a measure
of its potency.

Parameter Description

Animal Model Rabbit

Route of Administration Intravenous infusion

Endpoint Inability to hold head erect
Measurement Dose required to produce the endpoint

This bioassay, while crude by modern standards, was essential for the development of
standardized preparations of curare, such as Intocostrin, which could be used with a
predictable clinical effect.

Mechanism of Action: Neuromuscular Blockade

Tubocurarine exerts its effects at the neuromuscular junction, the specialized synapse where a
motor neuron communicates with a muscle fiber.

Signaling Pathway:

e Normal Transmission: Under normal conditions, an action potential arriving at the motor
neuron terminal triggers the release of the neurotransmitter acetylcholine (ACh). ACh
diffuses across the synaptic cleft and binds to nicotinic acetylcholine receptors (nAChRs) on
the muscle fiber membrane. This binding opens ion channels, leading to depolarization of the
muscle membrane and subsequent muscle contraction.

e Tubocurarine Action: Tubocurarine is a competitive antagonist of NAChRs. It binds to the
same receptors as ACh but does not activate them. By occupying the receptors,
tubocurarine prevents ACh from binding, thereby blocking the transmission of the nerve
impulse to the muscle. This results in muscle relaxation and, at higher doses, paralysis.
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Signaling pathway at the neuromuscular junction.

Conclusion

The discovery of tubocurarine chloride is a compelling example of how a substance once
feared as a poison was transformed into a valuable therapeutic agent through scientific inquiry.
From the early physiological experiments of Claude Bernard to the chemical isolations by
Harold King and others, the story of tubocurarine highlights the importance of interdisciplinary
research. The development of this first neuromuscular blocking agent not only revolutionized
surgery but also provided a powerful tool for studying the fundamental mechanisms of synaptic
transmission, a legacy that continues to influence drug discovery and neuroscience today.
While largely replaced by synthetic agents with more favorable side-effect profiles, the
foundational role of tubocurarine chloride in pharmacology and medicine is undeniable.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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